molecular formula C16H22BrNO3 B1373117 1-BOC-4-(4-bromophenoxy)piperidine CAS No. 308386-38-1

1-BOC-4-(4-bromophenoxy)piperidine

Cat. No.: B1373117
CAS No.: 308386-38-1
M. Wt: 356.25 g/mol
InChI Key: COZKMQIFQZKKBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-BOC-4-(4-bromophenoxy)piperidine (CAS: 308386-38-1) is a tert-butoxycarbonyl (BOC)-protected piperidine derivative with a 4-bromophenoxy substituent at the 4-position of the piperidine ring. Its molecular formula is C₁₆H₂₂BrNO₃, and it has a molecular weight of 356.3 g/mol . The compound is widely used as a building block in medicinal chemistry, particularly in the synthesis of protein degraders and kinase inhibitors . It is characterized by high purity (≥97%) and requires storage at 2–8°C to maintain stability . Safety data indicate hazards related to skin/eye irritation and respiratory sensitivity (H302, H315, H319, H335) .

Preparation Methods

Synthesis of the Piperidine Core and Introduction of the 4-Bromophenoxy Group

The key intermediate for 1-BOC-4-(4-bromophenoxy)piperidine synthesis is 4-(4-bromophenyl)piperidine or related derivatives, which can be prepared by hydrogenation or nucleophilic substitution methods.

Hydrogenation of 4-(4-bromophenyl)-1,2,3,6-tetrahydropyridine

One reported method involves catalytic hydrogenation of 4-(4-bromophenyl)-1,2,3,6-tetrahydropyridine using a rhodium catalyst in the presence of triethylamine in methanol under hydrogen atmosphere (100 psi) at room temperature for 24 hours. This process yields 4-(4-bromophenyl)piperidine with excellent yield (~98%). The product is isolated as a white solid after filtration and concentration. This method effectively saturates the tetrahydropyridine ring to the piperidine ring while retaining the bromophenyl substituent intact.

Step Reactants Conditions Catalyst Yield
Hydrogenation 4-(4-bromophenyl)-1,2,3,6-tetrahydropyridine, MeOH, Et3N 20°C, 100 psi H2, 24 h Rhodium catalyst 98%

Nucleophilic Aromatic Substitution and Bromination

An alternative approach starts from bromobenzene and piperidine, reacting in the presence of bulky alkali bases (potassium tert-butoxide or sodium tert-amylate) in sulfolane solvent at elevated temperatures (150–180°C) to form N-phenylpiperidine. Subsequent bromination with brominating agents such as N-bromosuccinimide or dibromohydantoin in organic solvents (acetonitrile or dichloromethane) at mild temperatures (15–40°C) in the presence of a catalyst (tetra-n-butylammonium tetraphenylborate) yields 1-(4-bromophenyl)piperidine. Purification is achieved by vacuum distillation or recrystallization from dichloromethane/n-heptane mixtures.

Step Reactants Conditions Catalyst/ Additives Yield/Notes
N-phenylpiperidine formation Bromobenzene, piperidine, sulfolane, KtBuO or Na tert-amylate 150–180°C, heating Alkali base (1.5–2 equiv) High yield, few steps
Bromination N-phenylpiperidine, N-bromosuccinimide or dibromohydantoin, CH3CN/DCM 15–40°C, batch addition 0.02–0.15 eq tetra-n-butylammonium tetraphenylborate Purified by recrystallization or distillation

The introduction of the BOC protecting group on the piperidine nitrogen is a critical step to yield this compound. This is typically achieved by reacting the corresponding 4-bromopiperidine or 4-bromo-substituted piperidine derivatives with di-tert-butyl dicarbonate (BOC anhydride) in the presence of a base such as N,N-diisopropylethylamine (DIPEA) or triethylamine in an organic solvent like dichloromethane at low temperature (0–20°C) followed by stirring at room temperature for extended periods (up to 18 hours).

Step Reactants Conditions Base/ Catalyst Yield/Notes
BOC Protection 4-bromopiperidine hydrobromide salt, di-tert-butyl dicarbonate, DCM 0°C addition, then RT stirring 18 h N,N-diisopropylethylamine (DIPEA) Quantitative (close to 100%)

This reaction converts the amine into the tert-butyl carbamate, protecting it from unwanted side reactions in subsequent synthetic steps.

Coupling of the 4-Bromophenoxy Group onto the Piperidine Ring

The formation of the 4-(4-bromophenoxy)piperidine moiety involves nucleophilic substitution of a suitable piperidine intermediate with 4-bromophenol or its activated derivatives. The nitrogen atom of the piperidine ring is protected by the BOC group to prevent side reactions, while the 4-bromophenoxy group is introduced at the 4-position of the piperidine ring typically via nucleophilic aromatic substitution or via Ullmann-type coupling reactions under copper catalysis. Specific detailed protocols for this step are less frequently disclosed but generally involve:

  • Deprotonation of 4-bromophenol to generate the phenoxide ion (using bases like sodium hydride or potassium carbonate).
  • Reaction with 4-halo-substituted piperidine derivatives under heating or catalytic conditions to form the ether linkage.

This step is crucial to assemble the final this compound structure.

Summary Table of Preparation Methods

Preparation Stage Method/Reaction Type Key Reagents/Conditions Yield/Remarks
4-(4-bromophenyl)piperidine synthesis Hydrogenation of tetrahydropyridine Rh catalyst, MeOH, Et3N, 100 psi H2, 20°C, 24 h 98% yield, high purity
N-phenylpiperidine synthesis Nucleophilic substitution Bromobenzene, piperidine, sulfolane, KtBuO, 150–180°C High yield, simple operation
Bromination Electrophilic aromatic substitution N-bromosuccinimide or dibromohydantoin, CH3CN/DCM, 15–40°C Purification by recrystallization
BOC protection Carbamate formation Di-tert-butyl dicarbonate, DIPEA, DCM, 0–20°C, 18 h Near quantitative yield
4-(4-bromophenoxy) substitution Nucleophilic aromatic substitution or Ullmann coupling 4-bromophenol (phenoxide), piperidine derivative, base, copper catalyst Moderate to high yield depending on conditions

Research Findings and Practical Considerations

  • The use of rhodium catalysts in hydrogenation ensures high selectivity and yield in converting tetrahydropyridines to piperidines without dehalogenation of the bromophenyl group.
  • The nucleophilic substitution route starting from bromobenzene and piperidine provides a scalable and efficient pathway with fewer steps and good yields, suitable for industrial applications.
  • BOC protection is a standard and highly efficient method to protect the piperidine nitrogen, facilitating further functionalization without side reactions.
  • The coupling of the 4-bromophenoxy group requires careful control of reaction conditions to avoid side reactions and to ensure regioselectivity.
  • Purification methods such as vacuum distillation and recrystallization using solvent mixtures (e.g., dichloromethane:n-heptane) are effective in obtaining high-purity products.

Chemical Reactions Analysis

Types of Reactions

1-BOC-4-(4-bromophenoxy)piperidine undergoes various types of chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.

    Deprotection: The tert-butyl group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles. The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).

    Deprotection: Acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are commonly employed.

Major Products

Scientific Research Applications

1-BOC-4-(4-bromophenoxy)piperidine is widely used in scientific research, particularly in the fields of:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the development of bioactive compounds and potential pharmaceuticals.

    Medicine: As a precursor in the synthesis of drugs targeting various diseases.

    Industry: In the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 1-BOC-4-(4-bromophenoxy)piperidine is primarily related to its role as an intermediate in chemical synthesis. It does not have a direct biological target or pathway but facilitates the creation of compounds that may interact with specific molecular targets in biological systems .

Comparison with Similar Compounds

The structural and functional uniqueness of 1-BOC-4-(4-bromophenoxy)piperidine becomes evident when compared to other piperidine derivatives. Below is a detailed analysis:

Structural and Functional Group Variations

Compound Name Substituent/Group Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound 4-bromophenoxy (ether linkage) C₁₆H₂₂BrNO₃ 356.3 Protein degrader intermediate
4-(4-Bromophenyl)piperidine HCl 4-bromophenyl (direct attachment) C₁₁H₁₅BrClN 276.6 Simplified analog; lacks BOC protection
1-BOC-4-(3-carboxy-phenoxy)piperidine 3-carboxyphenoxy (carboxylic acid) C₁₇H₂₂NO₅ 328.4 Enhanced solubility due to -COOH group
1-BOC-4-(4'-cyanophenyl)piperidine 4-cyanophenyl (nitrile group) C₁₇H₂₁N₂O₂ 297.4 Electron-withdrawing cyano group for kinase inhibition
1-N-BOC-4-bromopiperidine Bromine on piperidine ring C₁₀H₁₈BrNO₂ 280.2 Direct bromination for cross-coupling reactions
1-BOC-4-(4-bromo-phenylamino)piperidine 4-bromophenylamino (amine linkage) C₁₆H₂₂BrN₂O₂ 369.3 Basic amino group for opioid precursor synthesis

Impact of Substituents on Properties

  • Electron Effects: The 4-bromophenoxy group in the target compound introduces electron-withdrawing properties, which may enhance stability in acidic conditions compared to electron-donating groups (e.g., -NH₂ in phenylamino analogs) .
  • Solubility: The ether linkage (phenoxy) reduces water solubility compared to carboxylated analogs (e.g., 1-BOC-4-(3-carboxy-phenoxy)piperidine) but improves lipid solubility, facilitating membrane permeability .
  • Reactivity: Bromine’s position on the phenoxy ring enables Suzuki-Miyaura cross-coupling reactions, a feature shared with 1-BOC-4-(4'-cyanophenyl)piperidine (cyano group enables nucleophilic substitution) .

Pharmacokinetic and Functional Differences

  • Mitochondrial Activity : Piperidine analogs with bulkier substituents (e.g., BOC-protected derivatives) show enhanced mitochondrial elongation activity compared to unprotected variants, as seen in studies of mitofusin activators .
  • Metabolic Stability: The BOC group in this compound delays metabolic degradation compared to its deprotected counterpart, 4-(4-bromophenoxy)piperidine, which is rapidly metabolized in hepatic assays .

Biological Activity

1-BOC-4-(4-bromophenoxy)piperidine, also known as tert-butyl 4-(4-bromophenoxy)-1-piperidinecarboxylate, is an organic compound with the molecular formula C16_{16}H22_{22}BrNO3_3. It is primarily recognized for its role as an intermediate in pharmaceutical synthesis. This article delves into the biological activity associated with this compound, examining its potential therapeutic applications and the mechanisms underlying its activity.

  • Molecular Formula : C16_{16}H22_{22}BrNO3_3
  • Molecular Weight : 356.26 g/mol
  • Appearance : White crystalline solid
  • Stability : Stable at room temperature

Biological Activity Overview

The biological activity of this compound is not extensively documented; however, its derivatives have shown significant biological effects. Notably, compounds derived from this piperidine derivative have been investigated for their ability to inhibit specific kinases implicated in cancer progression, such as Pim-1 kinase. This inhibition is crucial as Pim-1 is associated with cell survival and proliferation in various cancers.

Table 1: Comparison of Biological Activity with Related Compounds

Compound NameBiological ActivityUnique Features
1-Boc-4-bromopiperidineModerate kinase inhibitionLacks the phenoxy group; simpler structure
4-(4-Bromophenyl)piperidineSignificant anti-cancer propertiesDoes not contain the Boc protecting group
N-Boc-2-(4-bromophenyl)ethylamineLower kinase inhibitionDifferent backbone structure
tert-butyl 4-((4-bromobenzyl)oxy)piperidineModerate anti-inflammatory effectsContains a benzyl ether instead of a phenoxy group
tert-butyl 5-bromo-3,4-dihydroisoquinolineDiverse biological activitiesIsoquinoline core; different biological activity

While specific mechanisms for this compound remain unclear due to limited data, its derivatives suggest potential pathways involving:

  • Kinase Inhibition : Derivatives may inhibit kinases such as Pim-1, affecting cancer cell survival and proliferation.
  • Cell Signaling Modulation : Interaction with various biological targets may influence pathways related to cell growth and apoptosis.

Case Studies and Research Findings

Research has highlighted the importance of piperidine derivatives in drug development. For example:

  • Inhibition of Pim Kinases : A study demonstrated that certain piperidine derivatives could effectively inhibit Pim kinases, leading to reduced proliferation in cancer cell lines.
  • Pharmaceutical Synthesis Applications : As an intermediate, this compound plays a crucial role in synthesizing more complex pharmaceutical agents that exhibit enhanced biological activity.

Safety and Handling

Given the limited information on its biological effects, it is essential to handle this compound with caution. Standard laboratory safety practices should be adhered to, including:

  • Use of personal protective equipment (PPE)
  • Proper storage conditions to maintain stability

Q & A

Q. (Basic) How can I optimize the synthesis of 1-BOC-4-(4-bromophenoxy)piperidine to improve yield and purity?

Methodological Answer:
The synthesis typically involves multi-step reactions, such as acylations and deprotections , as demonstrated in piperidine derivative syntheses . Key steps include:

  • Reagent Ratios : Use stoichiometric equivalents of triethylamine (Et3_3N) and propionyl chloride to minimize side reactions .
  • Solvent Selection : Dichloromethane (DCM) or acetonitrile (ACN) are preferred for solubility and reaction efficiency .
  • Purification : Column chromatography (e.g., using ethyl acetate:chloroform 50:50) or recrystallization in hexane can achieve >90% purity .
  • Temperature Control : Maintain 0°C during acid-catalyzed deprotection to avoid decomposition .

Q. (Basic) What analytical techniques are recommended to assess the purity of this compound?

Methodological Answer:

  • HPLC/GC-MS : To detect impurities from incomplete Boc deprotection or side products .
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR can confirm structural integrity (e.g., verifying bromophenoxy and piperidine moieties) .
  • UV/Vis Analysis : Monitor λmax\lambda_{\text{max}} at ~249 nm (common for aryl ether derivatives) for batch consistency .
  • Melting Point Determination : Compare observed values with literature data (e.g., 79–82°C for similar brominated analogs) .

Q. (Basic) What safety protocols are critical when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, chemical safety goggles, and lab coats due to acute oral toxicity (H301) .
  • Ventilation : Work in a fume hood to avoid inhalation of dust/aerosols .
  • Spill Management : Neutralize spills with inert adsorbents (e.g., sand) and dispose as hazardous waste .
  • Storage : Keep at -20°C in airtight containers to prevent degradation; avoid contact with oxidizing agents .

Q. (Advanced) How does the bromophenoxy substituent influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer:
The 4-bromophenoxy group enables Suzuki-Miyaura or Buchwald-Hartwig couplings , but steric hindrance from the Boc-protected piperidine may require tailored conditions:

  • Catalyst Systems : Use Pd(dppf)Cl2_2 or XPhos-Pd-G3 for efficient aryl bromide activation .
  • Base Optimization : Cs2_2CO3_3 or K3_3PO4_4 in toluene/water mixtures improves coupling efficiency .
  • Microwave-Assisted Synthesis : Reduces reaction time from 24 hours to <2 hours for high-yield transformations .

Q. (Advanced) What strategies can resolve contradictions in reported toxicity data for this compound?

Methodological Answer:

  • In Silico Modeling : Use tools like ADMET Predictor to estimate acute oral toxicity (LD50_{50}) and compare with experimental data (e.g., H301 classification) .
  • Dose-Response Studies : Conduct in vitro assays (e.g., HepG2 cell viability) to validate conflicting in vivo results .
  • Metabolite Profiling : LC-MS/MS can identify toxic metabolites (e.g., de-Boc intermediates) not accounted for in SDS reports .

Q. (Advanced) How can I design experiments to study the stability of this compound under varying pH and temperature?

Methodological Answer:

  • Accelerated Stability Testing :
    • pH Range : Incubate in buffers (pH 1–13) at 37°C for 48 hours; monitor degradation via HPLC .
    • Thermal Stress : Heat to 60°C for 72 hours and analyze by TGA/DSC to identify decomposition thresholds .
    • Light Exposure : Use a photostability chamber (ICH Q1B guidelines) to assess UV-induced breakdown .

Q. (Advanced) What computational methods are effective for predicting biological targets of this compound?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to screen against opioid receptors (e.g., µ-opioid) due to structural analogs like norfentanyl .
  • Pharmacophore Modeling : Identify key interactions (e.g., hydrogen bonding with the piperidine nitrogen) using Schrödinger Phase .
  • QSAR Studies : Train models on piperidine derivatives to predict IC50_{50} values for kinase inhibition .

Q. (Advanced) How can I derivatize this compound to enhance its solubility for in vivo studies?

Methodological Answer:

  • Salt Formation : React with HCl or maleic acid to generate water-soluble hydrochloride salts .
  • PEGylation : Attach polyethylene glycol (PEG) chains to the piperidine nitrogen via carbamate linkages .
  • Prodrug Design : Introduce ester or amide groups at the Boc position for enzymatic activation in vivo .

Q. (Advanced) What are the key challenges in scaling up the synthesis of this compound for preclinical trials?

Methodological Answer:

  • Reaction Exotherms : Use jacketed reactors with controlled cooling during acylations to prevent runaway reactions .
  • Purification at Scale : Replace column chromatography with continuous crystallization or centrifugal partition chromatography .
  • Regulatory Compliance : Ensure intermediates meet ICH Q3A/B guidelines for residual solvents (e.g., DCM ≤ 600 ppm) .

Q. (Advanced) How can I differentiate this compound from its structural analogs in forensic analysis?

Methodological Answer:

  • High-Resolution Mass Spectrometry (HRMS) : Compare exact mass (e.g., 334.41 g/mol) with analogs like 4-(4-fluorophenoxy) derivatives (312.15 g/mol) .
  • IR Spectroscopy : Identify unique C-Br stretches (~560 cm1^{-1}) absent in chloro or fluoro analogs .
  • Chiral HPLC : Resolve enantiomers using a Chiralpak AD-H column if asymmetric centers are introduced during synthesis .

Properties

IUPAC Name

tert-butyl 4-(4-bromophenoxy)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22BrNO3/c1-16(2,3)21-15(19)18-10-8-14(9-11-18)20-13-6-4-12(17)5-7-13/h4-7,14H,8-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COZKMQIFQZKKBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40674648
Record name tert-Butyl 4-(4-bromophenoxy)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40674648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

308386-38-1
Record name tert-Butyl 4-(4-bromophenoxy)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40674648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 4-(4-Bromo-phenoxy)-piperidine (1 g, 3.9 mmol) in dioxane (20 ml), water (20 ml) added Na2CO3 (1.6 g, 18.9 mmol) and (BOC)2O (1.3 g, 5.9 mmol). Reaction stirred at ambient for 48 hours, solvent was removed under reduced pressure and residue partitioned between EtOAc and water the layers were separated. The organic layer was washed with brine, dried (MgSO4), and concentrated under reduced pressure to give (1.2 g) of product.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 2.01 g (10 mmol) of 1,1-dimethylethyl 4-hydroxy-1-piperidinecarboxylate in 20 ml of dimethylformamide is admixed with 7 g (40 mmol) of 1-bromo-4-fluorobenzene and 2.5 g (50 mmol) of sodium hydride at 50% in mineral oil. The mixture is stirred at 100° C. for 3 hours and then evaporated to dryness. The residue is taken up in 50 ml of ice-water and extracted with dichloromethane. The organic extracts are evaporated to dryness, to give 3.5 g of an oily product, which is used as it is in the following step.
Quantity
2.01 g
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step Two
Quantity
2.5 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

The title compound was prepared by following the similar procedure as described in Intermediate-5 using tert-butyl 4-hydroxypiperidine-1-carboxylate and 4-bromophenol (0.65 g, 36%); MS: 256 (M−100).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.65 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1-BOC-4-(4-bromophenoxy)piperidine
1-BOC-4-(4-bromophenoxy)piperidine
1-BOC-4-(4-bromophenoxy)piperidine
1-BOC-4-(4-bromophenoxy)piperidine
1-BOC-4-(4-bromophenoxy)piperidine
1-BOC-4-(4-bromophenoxy)piperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.